

Application Notes: Quantitative Analysis of Oxalates Using Permanganate Titration

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Compound of Interest

Compound Name: Potassium oxalate

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Introduction

The titration of oxalate with potassium permanganate (KMnO_4) is a cornerstone of analytical chemistry, exemplifying a redox titration. In this method, a solution of potassium permanganate, a strong oxidizing agent of a deep purple color, is used as the titrant.[1][2][3][4] The analyte is a solution containing oxalate ions ($\text{C}_2\text{O}_4^{2-}$), which act as a reducing agent.[1][3][5] The reaction is conducted in an acidic medium, typically using sulfuric acid, to ensure the complete reduction of the permanganate ion (MnO_4^-) to the colorless manganese(II) ion (Mn^{2+}).[2][6]

A key feature of this titration is that potassium permanganate serves as its own indicator.[2][3][5][7] The intensely purple MnO_4^- ion is decolorized as it reacts with the oxalate. The endpoint of the titration is signaled by the first appearance of a faint, persistent pink or purple color, which indicates a slight excess of permanganate in the solution.[2][8][9]

The overall balanced chemical equation for the reaction is: $2\text{MnO}_4^- + 5\text{C}_2\text{O}_4^{2-} + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 10\text{CO}_2 + 8\text{H}_2\text{O}$ [3][8]

This application note provides detailed protocols for the primary applications of this titration method in research and development settings.

Core Applications

- Standardization of Potassium Permanganate Solutions: Potassium permanganate solutions are not perfectly stable over time and must be standardized against a primary standard.[1]

Sodium or **potassium oxalate** is an excellent primary standard for this purpose as it is stable, non-hygroscopic, and can be obtained in high purity.[\[10\]](#) This process accurately determines the molarity of the KMnO_4 solution, which can then be used for other analytical procedures.

- **Quantitative Determination of Oxalates:** This method is widely used to determine the concentration of oxalate in various samples. This is crucial in food science, for instance, where the oxalate content in vegetables like rhubarb or spinach must be monitored.[\[9\]](#)
- **Indirect Determination of Calcium:** A significant application in clinical and industrial settings is the determination of calcium content.[\[11\]](#) Calcium ions can be quantitatively precipitated from a sample as calcium oxalate (CaC_2O_4). The precipitate is then isolated, dissolved in sulfuric acid to release the oxalate ions, and titrated with a standardized permanganate solution. The amount of permanganate consumed is directly proportional to the amount of calcium in the original sample.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Protocol 1: Standardization of a ~0.02 M Potassium Permanganate Solution

This protocol details the procedure for accurately determining the concentration of a potassium permanganate solution using sodium oxalate as a primary standard.

Materials:

- Potassium permanganate (KMnO_4)
- Primary standard sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), dried at 105-110°C
- Dilute sulfuric acid (H_2SO_4), approx. 1 M or 2 M[\[2\]](#)[\[5\]](#)
- Distilled or deionized water
- 50 mL Burette
- 250 mL Erlenmeyer flasks

- Pipette, volumetric flasks, and beakers
- Analytical balance
- Hot plate or Bunsen burner

Procedure:

- Preparation of KMnO_4 Solution (approx. 0.02 M): Dissolve approximately 3.2 g of KMnO_4 in 1 L of distilled water. Heat the solution to boiling and keep it gently boiling for about an hour. Allow it to stand for at least 48 hours in the dark, then filter it through a sintered glass funnel to remove any manganese dioxide (MnO_2).^[1] Store the solution in a clean, dark glass bottle.
- Preparation of Primary Standard: Accurately weigh, to four decimal places, about 0.25-0.30 g of dried primary standard sodium oxalate into a 250 mL Erlenmeyer flask.^[13] Record the exact mass.
- Dissolution: Add approximately 100 mL of distilled water and 60 mL of 1 M sulfuric acid to the flask.^{[5][13]} Swirl gently to dissolve the sodium oxalate completely.
- Heating: Gently heat the solution to between 60°C and 90°C.^{[2][6][13][14]} It is crucial to maintain this temperature throughout the titration, as the reaction is slow at room temperature.^{[1][4]} Do not boil the solution, as this can cause the decomposition of oxalic acid.
- Titration:
 - Fill a clean, rinsed burette with the prepared KMnO_4 solution and record the initial volume. Due to the dark color, read the top of the meniscus.^{[4][6]}
 - Titrate the hot oxalate solution with the KMnO_4 . Add the titrant slowly while constantly swirling the flask.^[5]
 - The initial portions of KMnO_4 will be decolorized slowly. The reaction is catalyzed by the Mn^{2+} ions produced, so the rate of decolorization will increase as the titration proceeds.^[13]

- Continue adding the permanganate solution dropwise near the endpoint until a faint but permanent pink color persists for at least 30 seconds.^{[13][14]} This indicates the endpoint.
- Recording and Repetition: Record the final burette volume. Repeat the titration with at least two more samples of sodium oxalate to ensure precision.

Data and Calculations: The molarity of the KMnO_4 solution is calculated using the stoichiometry of the reaction (2 moles of KMnO_4 react with 5 moles of $\text{Na}_2\text{C}_2\text{O}_4$).

Molarity of $\text{KMnO}_4 = (\text{Mass of Na}_2\text{C}_2\text{O}_4 / \text{Molar Mass of Na}_2\text{C}_2\text{O}_4) * (2 / 5) * (1 / \text{Volume of KMnO}_4 \text{ in L})$

Trial	Mass of $\text{Na}_2\text{C}_2\text{O}_4$ (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO_4 Used (mL)	Calculated Molarity (mol/L)
1	0.2550	0.10	42.60	42.50	0.0179
2	0.2572	0.25	43.15	42.90	0.0179
3	0.2561	0.50	43.15	42.65	0.0179
Average Molarity	0.0179				

Note: Molar Mass of $\text{Na}_2\text{C}_2\text{O}_4 = 134.00 \text{ g/mol}$

Protocol 2: Determination of Calcium as Calcium Oxalate

This protocol describes the indirect determination of calcium by precipitating it as calcium oxalate, followed by titration of the oxalate with standardized KMnO_4 .

Materials:

- Standardized KMnO_4 solution (from Protocol 1)
- Sample containing calcium (e.g., limestone, milk powder)

- Hydrochloric acid (HCl)
- Ammonium oxalate ((NH₄)₂C₂O₄) solution
- Methyl red indicator
- Ammonia (NH₃) solution
- Dilute sulfuric acid (H₂SO₄)
- Filtration apparatus (Gooch crucible or similar)

Procedure:

- Sample Preparation: Accurately weigh a sample of the dried material (e.g., 0.25 g of limestone) and dissolve it in HCl.[\[11\]](#) Dilute with deionized water.
- Precipitation: Heat the solution to boiling and add 100 mL of a hot ammonium oxalate solution.[\[11\]](#) Add 6-8 drops of methyl red indicator.
- pH Adjustment: Slowly add dilute ammonia solution until the indicator changes color (from red to yellow), indicating a slightly alkaline solution which ensures complete precipitation of calcium oxalate (CaC₂O₄).
- Digestion: Allow the precipitate to digest by keeping the solution hot (without boiling) for about an hour. This allows smaller particles to dissolve and re-precipitate on larger ones, making the precipitate easier to filter.
- Filtration and Washing: Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate several times with small portions of cold, dilute ammonium oxalate solution, and finally with cold water until the filtrate is free of chloride ions.
- Titration:
 - Transfer the crucible containing the precipitate into a beaker. Add 150 mL of 1 M H₂SO₄ to dissolve the precipitate.[\[11\]](#)
 - Heat the resulting solution to 60-90°C.

- Titrate the hot solution with your standardized KMnO_4 solution until a persistent faint pink color is achieved.[11]
- Recording and Repetition: Record the volume of KMnO_4 used and repeat for multiple samples.

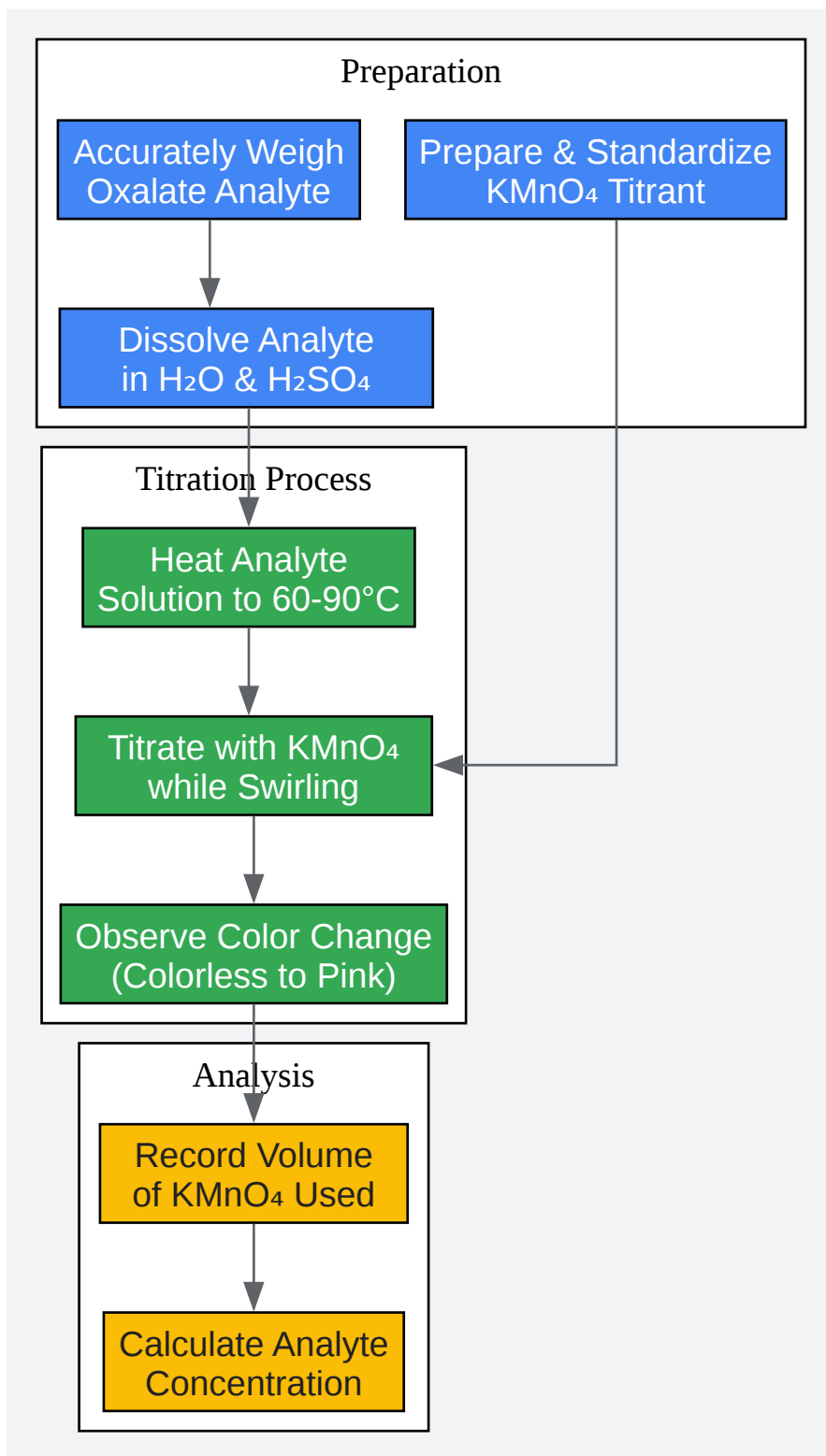
Data and Calculations: From the reaction stoichiometry, 1 mole of Ca^{2+} precipitates 1 mole of $\text{C}_2\text{O}_4^{2-}$, which in turn reacts with $2/5$ moles of MnO_4^- .

Moles of MnO_4^- = Molarity of KMnO_4 * Volume of KMnO_4 (L)
Moles of Ca^{2+} = Moles of MnO_4^- * (5 / 2)
Mass of Ca = Moles of Ca^{2+} * Molar Mass of Ca
% Calcium = (Mass of Ca / Mass of Sample) * 100

Sample	Mass of Sample (g)	Volume of std. KMnO_4 Used (mL)	Moles of KMnO_4 (mol)	Moles of Ca^{2+} (mol)	Mass of Ca (g)	% Calcium in Sample
1	0.2510	35.50	6.35×10^{-4}	1.59×10^{-3}	0.0637	25.38%
2	0.2535	35.90	6.43×10^{-4}	1.61×10^{-3}	0.0645	25.44%

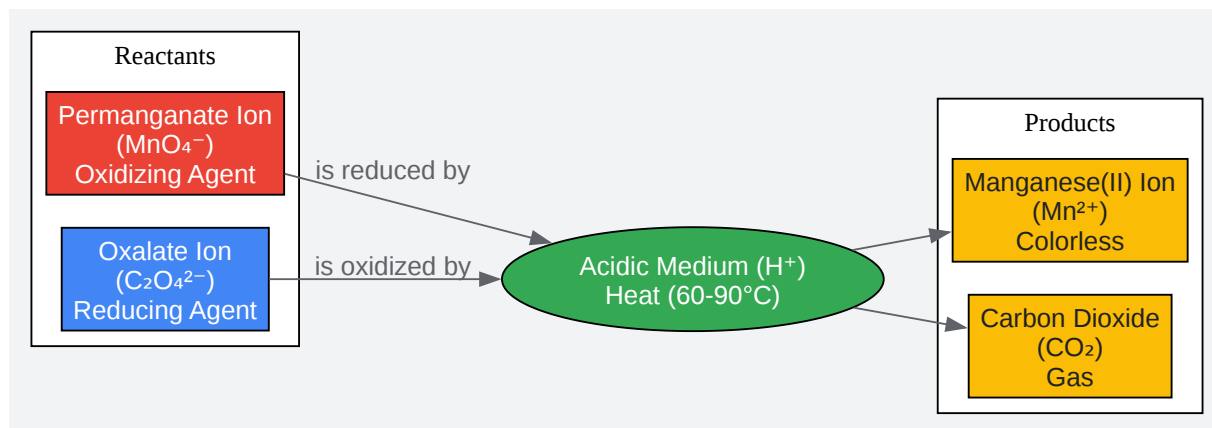
Note: Using standardized KMnO_4 molarity of 0.0179 M. Molar Mass of Ca = 40.08 g/mol .

Visualizations



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Caption: Workflow for permanganate titration of oxalate.



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Caption: Logical scheme of the permanganate-oxalate redox reaction.

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